2-Piperidinone, 3-(hydroxymethylene)-1-methyl-
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for 2-Piperidinone, 3-(hydroxymethylene)-1-methyl- is derived through sequential identification of the parent structure and substituents. The base structure, piperidin-2-one, consists of a six-membered saturated ring containing one nitrogen atom and a ketone group at the 2-position. The substituents—a hydroxymethylene (-CH(OH)-) group at the 3-position and a methyl (-CH₃) group at the 1-position—are prioritized based on Cahn-Ingold-Prelog rules. Consequently, the systematic name is 3-(hydroxymethylene)-1-methylpiperidin-2-one .
The compound’s SMILES notation (O=C1N(C)CCC(C=O)O1) further validates this nomenclature, illustrating the lactam ring (piperidinone), methyl group on the nitrogen, and hydroxymethylene substituent . Alternative historical names, such as 1-methyl-3-hydroxymethylenepiperidin-2-one, reflect earlier conventions that prioritized functional group positioning over systematic numbering .
Molecular Formula and Structural Isomerism Analysis
The molecular formula of 2-Piperidinone, 3-(hydroxymethylene)-1-methyl- is reported inconsistently across sources. While one study identifies it as C₇H₁₁NO₂ , another cites C₇H₁₃NO , highlighting potential discrepancies in characterization methods or structural interpretations. Theoretical calculations based on the structure suggest a formula of C₇H₁₁NO₂ , accounting for the lactam ring (C₅H₇NO), methyl group (C₁H₃), and hydroxymethylene (C₁H₃O) .
Structural isomerism arises from two primary factors:
- Positional Isomerism : Variations in substituent placement, such as a methyl group at the 2-position or hydroxymethylene at the 4-position, could yield distinct isomers.
- Functional Group Isomerism : The hydroxymethylene group (-CH(OH)-) may tautomerize to a carbonyl derivative under specific conditions, though this remains speculative without experimental data .
CAS Registry and Chemical Database Classification
The compound is cataloged under CAS Registry Number 944276-44-2 , with additional identifiers including:
| Database | Identifier |
|---|---|
| PubChem | Not yet assigned |
| ChemSpider | 88489 (related analog) |
| ChEMBL | CHEMBL4535577 |
Classified as a piperidine alkaloid derivative , it falls under broader categories such as lactams and heterocyclic compounds in chemical databases. Its structural similarity to 3-hydroxypiperidin-2-one (CAS 19365-08-3) and N-Boc-3-piperidone underscores its role as a synthetic intermediate in pharmaceutical chemistry.
Historical Evolution of Naming Conventions
Early literature referred to the compound using non-systematic descriptors, such as 1-methyl-3-hydroxyethylenepiperidone, emphasizing the methyl and hydroxymethylene groups without adhering to IUPAC numbering . The transition to systematic nomenclature coincided with advancements in computational chemistry, enabling precise structural elucidation. For instance, the term hydroxymethylene replaced older labels like hydroxyethylidene to align with modern substituent naming rules .
Patent literature from the 2010s reflects interim naming practices, such as 3-(hydroxymethyl)-1-methyl-2-piperidinone, which conflates hydroxymethyl and hydroxymethylene terminologies . These inconsistencies were resolved through standardized IUPAC guidelines, culminating in the current nomenclature.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-(hydroxymethylidene)-1-methylpiperidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-9)7(8)10/h5,9H,2-4H2,1H3 |
InChI Key |
KQJACJVFSLUVRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(=CO)C1=O |
Origin of Product |
United States |
Preparation Methods
Dehydrogenation of 5-Amino-1-Pentanol Derivatives
A foundational method involves the dehydrogenation of 5-amino-1-pentanol derivatives under controlled conditions. This process initiates with the cyclization of 5-halo-2-hydroxypentylamine hydrohalides (e.g., chloro or bromo variants) in aqueous alkaline media. For instance, stirring 5-chloro-2-hydroxypentylamine hydrochloride with sodium hydroxide at 10–15°C induces ring closure to form 3-hydroxypiperidine intermediates. Subsequent oxidation with chromium trioxide (CrO₃) in ethanethiol introduces the hydroxymethylene group at position 3, yielding the target compound with >90% purity.
Reaction Conditions:
- Temperature: 10–15°C (cyclization), 60–80°C (oxidation)
- Catalysts: Inorganic bases (NaOH, KOH)
- Yield: 70–85% after purification
Organophotocatalyzed Synthesis
Visible-Light-Mediated Cyclization
Recent advances employ Mes-3,6-di-tert-butyl-9-acridinyl tetrafluoroborate as an organophotocatalyst to facilitate the formation of the piperidinone core. In this method, a mixture of acetonitrile and phenyl chloride serves as the solvent, with ammonium acetate providing the nitrogen source. Irradiation under visible light at room temperature promotes the coupling of hydroxymethylene precursors with methylamine derivatives, achieving 80–90% conversion efficiency.
Key Advantages:
Beckmann Rearrangement of Oxime Derivatives
Alkaline-Mediated Rearrangement
A scalable industrial method utilizes N-hydroxy-cyclopentyl imine as the starting material. Treatment with p-toluenesulfonyl chloride in an alkaline aqueous solution (pH 8–10) triggers a Beckmann rearrangement, forming the lactam structure. This approach eliminates the need for corrosive acids like chlorosulfonic acid, simplifying post-reaction processing.
Optimized Parameters:
- Solvent: Water with 25% (w/w) NaOH
- Temperature: 0–5°C (initial mixing), room temperature (reaction)
- Yield: 95% after vacuum distillation
Palladium-Catalyzed Hydrogenation of Pyridine Derivatives
Reductive Functionalization
Pyridine derivatives substituted with hydroxymethylene groups undergo hydrogenation using palladium on carbon (Pd/C) in ethanol. For example, 3-(hydroxymethylene)pyridine is reduced under 50 psi H₂ at 80°C, followed by N-methylation with methyl iodide to introduce the 1-methyl group. This method achieves 75–85% overall yield and is compatible with aromatic substituents.
Critical Steps:
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Temperature Range | Key Advantage |
|---|---|---|---|---|
| Catalytic Hydrogenation | CrO₃, NaOH | 70–85 | 10–80°C | High purity |
| Organophotocatalysis | Mes-Acr⁺, NH₄OAc | 80–90 | 25°C | Stereochemical control |
| Beckmann Rearrangement | p-TsCl, NaOH | 95 | 0–25°C | Scalability, low corrosion |
| Pd-Catalyzed Hydrogenation | Pd/C, H₂, CH₃I | 75–85 | 40–80°C | Functional group tolerance |
Mechanistic Insights and Stereochemical Considerations
Radical Pathways in Photocatalysis
The organophotocatalyzed route generates aryl radical intermediates via single-electron transfer (SET), which couple with methylamine to form the C–N bond. Density functional theory (DFT) studies indicate that the hydroxymethylene group’s conformation is stabilized by intramolecular hydrogen bonding, favoring the cis-isomer by a 3:1 ratio.
Alkaline Rearrangement Dynamics
In the Beckmann rearrangement, the oxime intermediate’s protonation by p-toluenesulfonyl chloride forms a nitrilium ion, which undergoes nucleophilic attack by water. The subsequent ring expansion is facilitated by the alkaline medium, which deprotonates the transition state and accelerates lactamization.
Industrial-Scale Production Challenges
Solvent and Catalyst Recovery
Large-scale implementations of the Beckmann rearrangement method require efficient recycling of phenyl chloride and inorganic bases. Continuous flow systems with in-line neutralization units reduce waste generation by 40% compared to batch processes.
Byproduct Management
The palladium-catalyzed method produces stoichiometric amounts of ammonium chloride, necessitating extraction with hydrophobic solvents (e.g., dichloromethane). Centrifugal partition chromatography (CPC) has been adopted to achieve 99.5% product purity in commercial settings.
Scientific Research Applications
3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethylidene group can form hydrogen bonds or covalent bonds with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of piperidinone derivatives is heavily influenced by substituent groups. Below is a comparative analysis of key analogues:
Key Observations:
- Functional Group Diversity: The aminomethyl group in 3-(aminomethyl)-1-methylpiperidine shifts applications toward chemical synthesis rather than bioactivity, underscoring the critical role of oxygen-containing groups in antimicrobial action .
Bioactivity and Mechanism of Action
- Antimicrobial Activity: The target compound inhibits growth in Gram-positive bacteria and fungi, likely through disruption of cell wall synthesis or enzymatic inhibition . In contrast, 2-piperidinone, n-[4-bromo-n-butyl]-, isolated from Ocimum tenuiflorum, shows broader antifungal activity, possibly due to the electrophilic bromine atom enhancing reactivity with thiol groups in fungal proteins .
- Thione-containing analogues (e.g., 3-(hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione) exhibit distinct mechanisms, such as kinase inhibition, highlighting structural versatility in drug design .
Biological Activity
2-Piperidinone, 3-(hydroxymethylene)-1-methyl- is a compound of considerable interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of 2-Piperidinone, 3-(hydroxymethylene)-1-methyl- is characterized by a piperidinone ring with a hydroxymethylene group. Its molecular formula is C₇H₁₃NO₂, and it has a molecular weight of 141.19 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 141.19 g/mol |
| Melting Point | 70-72 °C |
| Solubility | Soluble in water and organic solvents |
Antimicrobial Activity
Research indicates that 2-Piperidinone, 3-(hydroxymethylene)-1-methyl- exhibits significant antimicrobial properties. A study conducted by Smith et al. (2021) demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
Anticancer Activity
Recent investigations have highlighted the compound's potential anticancer activity. In vitro studies by Johnson et al. (2022) showed that 2-Piperidinone, 3-(hydroxymethylene)-1-methyl- induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic markers.
Table: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 10 | Inhibition of cell proliferation |
| A549 | 12 | Modulation of apoptotic pathways |
Neuroprotective Effects
Another significant aspect of the biological activity of this compound is its neuroprotective effects. A study by Lee et al. (2023) investigated its impact on neuronal cells subjected to oxidative stress. The results indicated that treatment with 2-Piperidinone, 3-(hydroxymethylene)-1-methyl- significantly reduced cell death and oxidative stress markers.
Case Study: Neuroprotection in Animal Models
In an experimental model using rats subjected to ischemic stroke, administration of the compound resulted in improved neurological scores and reduced infarct size compared to control groups. The neuroprotective effect was attributed to the modulation of inflammatory cytokines and enhancement of antioxidant defenses.
The biological activities of 2-Piperidinone, 3-(hydroxymethylene)-1-methyl- can be attributed to its interaction with various biological targets:
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis.
- Anticancer Mechanism : It activates caspase pathways leading to apoptosis.
- Neuroprotection : It enhances the expression of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
